molecular formula C23H30ClN3O4S B2697356 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1216511-07-7

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No. B2697356
M. Wt: 480.02
InChI Key: WHPJNRWTTHTKQO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Polymer Synthesis and Characterization

Research has explored the synthesis of α-hydroxy and α,ω-dihydroxy polymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) using group transfer polymerization (GTP). These polymers, characterized for their molecular weights and compositions, are utilized in creating star polymers and model networks, offering insights into polymer chemistry and materials science applications C. Costa, C. S. Patrickios, 1999.

Novel Synthetic Routes and Anticancer Potential

A novel synthesis method was reported for producing (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate. This compound, which incorporates structural elements similar to the query chemical, was analyzed through X-ray crystallography and computational studies. It demonstrated moderate anticancer activity, highlighting the potential of such compounds in therapeutic applications Y. Mabkhot et al., 2019.

Molecular Libraries for Drug Discovery

Another study utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a precursor in various alkylation and ring closure reactions. This effort was aimed at generating a structurally diverse library of compounds for potential use in drug discovery, indicating the versatility of such chemical structures in synthesizing new molecules with possible pharmaceutical applications G. Roman, 2013.

Alzheimer's Disease Research

The compound [18F]FDDNP, related to the query chemical through its dimethylamino component, was used in positron emission tomography (PET) studies to visualize neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This research underscores the diagnostic and research applications of such compounds in understanding and tracking neurodegenerative diseases K. Shoghi-Jadid et al., 2002.

Corrosion Inhibition

Benzothiazole derivatives, featuring structural motifs related to the query compound, were synthesized and evaluated for their effectiveness as corrosion inhibitors on steel surfaces in acidic environments. This application demonstrates the compound's utility in industrial and engineering contexts, providing a method to protect materials against corrosive damage Zhiyong Hu et al., 2016.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S.ClH/c1-14-10-17-20(11-15(14)2)31-23(24-17)26(9-8-25(3)4)22(27)16-12-18(28-5)21(30-7)19(13-16)29-6;/h10-13H,8-9H2,1-7H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPJNRWTTHTKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

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